molecular formula C8H8BrNO2 B168418 Methyl 2-amino-3-bromobenzoate CAS No. 104670-74-8

Methyl 2-amino-3-bromobenzoate

Cat. No. B168418
M. Wt: 230.06 g/mol
InChI Key: FGSIUBWPZRBMOC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections and is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-bromobenzoate” has been analyzed using various techniques such as X-ray diffraction . The compound is almost planar and its vibrational frequencies have been identified using FT-IR and FT-Raman spectral analyses .


Chemical Reactions Analysis

“Methyl 2-amino-3-bromobenzoate” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-bromobenzoate” has a molecular weight of 230.06 g/mol . It has a refractive index of n20/D 1.601 and a density of 1.583 g/mL at 25 °C . Its exact mass and monoisotopic mass are 228.97384 g/mol .

Scientific Research Applications

Application 1: Synthesis of Methyl Benzoates

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl benzoate compounds, including Methyl 2-amino-3-bromobenzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
  • Methods of Application : The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity. The catalytic synthesis of a series of Methyl benzoate compounds using titanium zirconium solid acids was studied .
  • Results or Outcomes : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

Application 2: Synthesis of Tetrahydro Dibenzazocine

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Methyl 3-bromobenzoate is used in the synthesis of tetrahydro dibenzazocine, which acts as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 3 .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 3: Synthesis of Furo and Pyrrolo Pyrimidine Analogs

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl 4-bromobenzoate, a compound similar to Methyl 2-amino-3-bromobenzoate, is used in the synthesis of three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 4: Synthesis of Methyl 5-bromo-2- (1 H -pyrrol-1-yl)benzoate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl 2-amino-5-bromobenzoate is used in the synthesis of methyl 5-bromo-2- (1 H -pyrrol-1-yl)benzoate .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 5: Synthesis of Nonlinear Optical Single Crystal

  • Scientific Field : Material Science
  • Summary of the Application : Methyl 2-amino-5-bromobenzoate is used in the synthesis of nonlinear optical single crystals .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability .

Application 6: Synthesis of Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl 2-amino-5-bromobenzoate is used in the synthesis of methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

“Methyl 2-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSIUBWPZRBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469497
Record name METHYL 2-AMINO-3-BROMOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-bromobenzoate

CAS RN

104670-74-8
Record name METHYL 2-AMINO-3-BROMOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-3-bromobenzoic acid (1.00 g) was mixed with methanol (10 ml) and concentrated sulfuric acid (1 ml). The mixture was stirred at reflux for 31 hours. The solvent were evaporated, and saturated aqueous sodium bicarbonate was carefully added. The solid was extracted with CH2Cl2 (3×). The combined extracts were dried over Na2SO4 and the solvents removed in vacuo to afford methyl 2-amino-3-bromobenzoate as a semi-crystalline solid (976 mg, 91% yield). LCMS (ES): >85% pure, m/z 230 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-bromobenzoate
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Citations

For This Compound
12
Citations
N Abul, S Gerni, IN Korkmaz, Y Demir… - Chemistry & …, 2023 - Wiley Online Library
… Compound 1 a (methyl 2‐amino‐3‐bromobenzoate) showed the best inhibition (K i =0.033±0.004 μM). The most potent inhibitor (1 a) showed with a docking score of −3.36 kcal/mol …
Number of citations: 4 onlinelibrary.wiley.com
AA Abu-Hashem, ABA El-Gazzar… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
This review describes the procedures for the synthesis of thieno[3,2-c]quinoline derivatives by use of the following reagents and aryl-amine derivatives as starting material, and the …
Number of citations: 6 www.tandfonline.com
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
… The combined extracts were dried over Na 2 SO 4 and the solvents removed in vacuo to afford methyl 2-amino-3-bromobenzoate 32 as a semicrystalline solid (976 mg, 91%). LCMS (ES…
Number of citations: 320 pubs.acs.org
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com
AF Kiefer, S Bousis, MM Hamed… - Journal of Medicinal …, 2022 - ACS Publications
Here, we report on a potent class of substituted ureidothiophenes targeting energy-coupling factor (ECF) transporters, an unexplored target that is not addressed by any antibiotic in the …
Number of citations: 2 pubs.acs.org
X Wang, X Lu, D Yan, Y Zhou, X Tan - International Journal of Molecular …, 2022 - mdpi.com
… The desired compound was prepared from methyl 2-amino-3-bromobenzoate 1h (0.92 g, 4 mmol, 1eq) and chloroacetonitrile (0.254 mL, 4 mmol, 1eq) using the procedure described for …
Number of citations: 5 www.mdpi.com
Q Cai, H Rao, SJ Li, Y Lan, K Ding, X Wang - Chem, 2023 - cell.com
… The readily available methyl 2-amino-3-bromobenzoate (S1) was first converted into the intermediate biaryldiamine S2 in 80% yield by a Ni-catalyzed protecting-group-free homo-…
Number of citations: 2 www.cell.com
E Perspicace, S Marchais-Oberwinkler, RW Hartmann - Molecules, 2013 - mdpi.com
… Methyl 2-amino-3-bromobenzoate (14). A solution of 2-amino-3-bromobenzoic acid 8 (1.033 g, 4.78 mmol) and thionyl chloride (30 mL) was heated at reflux for 4 hours. After cooling, …
Number of citations: 9 www.mdpi.com
JR Hunt - 2018 - kuscholarworks.ku.edu
… The title compound was prepared according to the general procedure B using methyl 2-amino-3bromobenzoate. 5-2E was purified by Combiflash (10-40% EtOAc in hexanes) and was …
Number of citations: 2 kuscholarworks.ku.edu
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
… Methyl 2-amino-3-bromobenzoate (50) (500 mg, 2.17 mmol) was added, and the reaction mixture was stirred at 80 C for 3 h. After cooling, the mixture was added to aq NaHCO 3 …
Number of citations: 35 pubs.acs.org

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